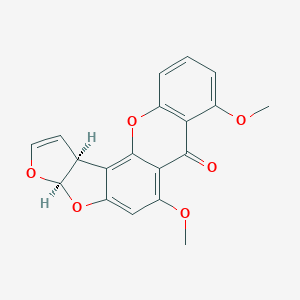
O-Methylsterigmatocystin
Overview
Description
O-Methylsterigmatocystin is a xanthone derivative isolated from several species of Aspergillus and Chaetomium. It is structurally related to aflatoxins and is considered mutagenic, teratogenic, and carcinogenic. it is less widespread and potent than aflatoxins .
Mechanism of Action
Target of Action
OMST is a metabolite produced by fungi, particularly Aspergillus flavus and Aspergillus parasiticus . Its primary targets include enzymes involved in the biosynthesis of aflatoxins, a group of potent mycotoxins. Specifically, OMST interacts with the following enzymes:
- O-methyltransferase A (OmtA) : This enzyme converts dihydrosterigmatocystin (DHST) to dihydro-O-methylsterigmatocystin (DHOMST) and sterigmatocystin (ST) to O-methylsterigmatocystin (OMST) .
- O-methyltransferase B (OmtB) : OmtB catalyzes the conversion of DMST (dihydro-O-methylsterigmatocystin) to STC (sterigmatocystin) .
Biochemical Pathways
The biosynthesis of aflatoxins involves several steps, including the conversion of OMST to aflatoxins B1 and B2. The presence of a NADPH-dependent monooxygenase (encoded by the ordA gene) is crucial for this final step . The downstream effects of this pathway include the formation of toxic aflatoxins.
Action Environment
Environmental factors significantly influence OMST’s efficacy and stability. Factors such as temperature, humidity, and substrate availability affect fungal growth and, consequently, OMST production. Additionally, agricultural practices and food storage conditions play a role in determining exposure levels.
Biochemical Analysis
Biochemical Properties
O-Methylsterigmatocystin is involved in a complex polyketide pathway that converts acetate and malonate to the intermediates sterigmatocystin (ST) and this compound (OMST), the respective penultimate and ultimate precursors of aflatoxins . The enzymes Nor-1, Ver-1, and OmtA are involved in the early, middle, and late enzymatic activities, respectively, in the aflatoxin biosynthetic pathway .
Cellular Effects
This compound has been shown to have a wide range of biological activities such as antitumor, antibacterial, anti-inflammatory, antiplasmodial, etc . It has been shown to be hepatotoxic and nephrotoxic in animals .
Molecular Mechanism
The biosynthesis of aflatoxin involves over 20 enzymatic reactions. The O-methyltransferase II (OmtA) transfers a methyl group of S-adenosyl-L-methionine (SAM) to 7-OH of sterigmatocystin (ST) and dihydrosterigmatocystin (DHST) to form this compound (OMST) and dihydro-O-Methylsterigmatocystin (DHOMST), respectively .
Temporal Effects in Laboratory Settings
The conversion of this compound to aflatoxin B1 was followed over a time period and it was found that O-propylsterigmatocystin (OPRST) was converted to aflatoxin B1 more rapidly than O-ethylsterigmatocystin (OEST) or this compound (OMST) or sterigmatocystin (ST) itself .
Metabolic Pathways
This compound is involved in the biosynthesis of aflatoxins, a complex polyketide pathway that converts acetate and malonate to the intermediates sterigmatocystin (ST) and this compound (OMST), the respective penultimate and ultimate precursors of aflatoxins .
Subcellular Localization
The aflatoxin enzymes Nor-1, Ver-1, and OmtA, which represent early, middle, and late enzymatic activities, respectively, in the aflatoxin biosynthetic pathway, are primarily localized to the cytoplasm, suggesting that they are cytosolic enzymes . OmtA, which is involved in the formation of this compound, was also detected in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylsterigmatocystin is synthesized from sterigmatocystin through the action of O-methyltransferase enzymes. The conversion involves the methylation of sterigmatocystin to form this compound . This process can be carried out in vitro using purified enzymes or in vivo using genetically modified strains of Aspergillus.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus species under controlled conditions. The fungi are grown in media that promote the production of sterigmatocystin, which is then converted to this compound by the action of specific enzymes .
Chemical Reactions Analysis
Types of Reactions: O-Methylsterigmatocystin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 11-hydroxy-O-methylsterigmatocystin using enzymes such as OrdA.
Reduction: Reduction reactions can convert this compound to dihydro-O-methylsterigmatocystin.
Substitution: Substitution reactions can involve the replacement of functional groups on the this compound molecule.
Major Products:
Oxidation: 11-hydroxy-O-methylsterigmatocystin
Reduction: Dihydro-O-methylsterigmatocystin
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-Methylsterigmatocystin has several scientific research applications:
Comparison with Similar Compounds
Sterigmatocystin: The precursor of O-Methylsterigmatocystin, also a mycotoxin produced by Aspergillus species.
Aflatoxins: Structurally related to this compound, these compounds are more potent and widespread mycotoxins.
Dihydro-O-methylsterigmatocystin: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which distinguishes it from other mycotoxins. Its relatively lower potency compared to aflatoxins makes it a valuable model for studying the biosynthesis and regulation of mycotoxins without the extreme toxicity associated with aflatoxins .
Properties
IUPAC Name |
11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJKKGMOZDDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Methylsterigmatocystin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17878-69-2 | |
| Record name | O-Methylsterigmatocystin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 °C | |
| Record name | O-Methylsterigmatocystin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of OMST in aflatoxin biosynthesis?
A1: OMST is a crucial intermediate in the aflatoxin B1 biosynthetic pathway. It is produced from sterigmatocystin (ST) via an S-adenosylmethionine-dependent O-methyltransferase [, , , , ]. OMST is then converted to AFB1 by an oxidoreductase enzyme encoded by the ordA gene [, , , , ]. This conversion is a complex process involving multiple oxidative steps [, , ].
Q2: Is OMST a branch point in aflatoxin biosynthesis, leading to other aflatoxins besides AFB1?
A2: Research suggests that OMST is also a precursor to aflatoxin G1 (AFG1) [, ]. Additionally, the enzymes involved in the pathway from ST to AFB1 appear to also be involved in the conversion of dihydrosterigmatocystin to aflatoxin B2 (AFB2) [], indicating a shared pathway with potential branching points.
Q3: Can fungi blocked at different points in the aflatoxin pathway produce AFB1 through OMST?
A3: Yes, co-fermentation studies have demonstrated that Aspergillus parasiticus strains blocked at different stages of AFB1 biosynthesis can produce AFB1 via cross-feeding of pathway intermediates, including OMST []. Specifically, a strain accumulating OMST secreted it into the media, which was then absorbed and converted to AFB1 by a strain blocked at an earlier step in the pathway.
Q4: What enzymes are involved in the conversion of OMST to aflatoxin?
A4: The conversion of OMST to AFB1 is primarily catalyzed by a cytochrome P450 monooxygenase encoded by the ordA gene (also known as aflQ in some species) [, , , , , ]. Research indicates that at least three enzymes, including OrdA, a microsomal enzyme, and a cytosolic protein, are involved in the formation of G aflatoxins (AFG1 and AFG2) from OMST [, ].
Q5: How do mutations in the ordA gene affect aflatoxin production?
A5: Mutations in the ordA gene can lead to the accumulation of OMST and a decrease or complete loss of aflatoxin production. For example, an OMST-accumulating strain of A. parasiticus was found to have three point mutations in the ordA gene, resulting in the loss of monooxygenase activity and aflatoxin production [].
Q6: Are there other genes involved in the final steps of aflatoxin biosynthesis from OMST?
A6: Yes, recent research suggests that the genes nadA and norB, encoding an OYE-FMN binding domain reductase and an aryl alcohol dehydrogenase, respectively, are also involved in the formation of AFG1 from OMST [].
Q7: What is the molecular formula and weight of OMST?
A7: OMST has the molecular formula C18H12O6 and a molecular weight of 324.29 g/mol [].
Q8: What are the key structural features of OMST?
A8: OMST is a xanthone derivative, characterized by a dibenzo[b,e]oxepin-11(6H)-one core structure. It contains a methoxy group at position 7 and a bisfuran ring fused to the xanthone core [, ].
Q9: Can OMST be synthesized chemically?
A9: Yes, total synthesis of OMST has been achieved through various routes. One approach involves the use of N-alkylnitrilium salts and carbonyl-alkene interconversion in a novel xanthone synthesis [, ].
Q10: What are the biological effects of OMST?
A10: Like other sterigmatocystin derivatives, OMST has been shown to inhibit ATP synthesis in mitochondria by uncoupling oxidative phosphorylation [].
Q11: Is OMST toxic?
A11: While less toxic than AFB1, OMST is considered a mycotoxin with potential health risks. Studies have shown that OMST exhibits toxicity to chicken embryos [, ].
Q12: How is OMST detected and quantified?
A12: Various analytical methods are employed to detect and quantify OMST, with high-performance liquid chromatography (HPLC) being a common technique [, , ]. A method for determining OMST in milk using chloroform extraction, gel permeation chromatography, and two-dimensional thin-layer chromatography has also been reported [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


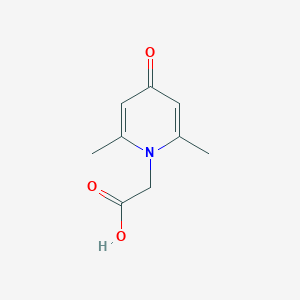
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)
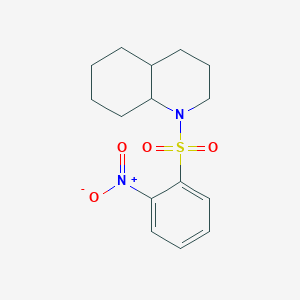

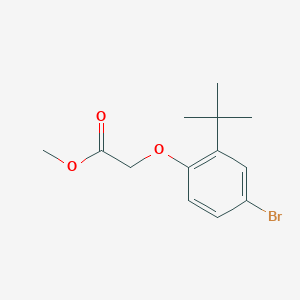
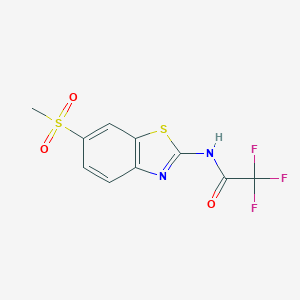
![N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B241773.png)
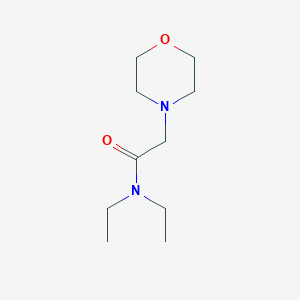
![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)
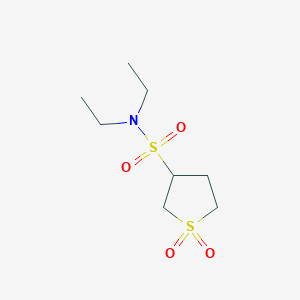

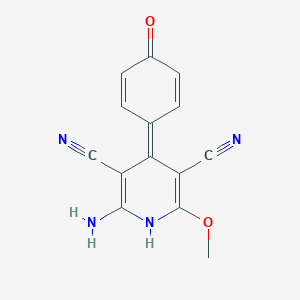
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)
